molecular formula C19H18N2O2 B11325031 2-(4-ethylphenoxy)-N-(quinolin-8-yl)acetamide

2-(4-ethylphenoxy)-N-(quinolin-8-yl)acetamide

Cat. No.: B11325031
M. Wt: 306.4 g/mol
InChI Key: CCJSOHYEJCKCDF-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-(quinolin-8-yl)acetamide is an organic compound that features a quinoline moiety and an ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-(quinolin-8-yl)acetamide typically involves the following steps:

    Formation of 4-ethylphenol: This can be achieved through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Preparation of 4-ethylphenoxyacetic acid: The 4-ethylphenol is then reacted with chloroacetic acid in the presence of a base to form 4-ethylphenoxyacetic acid.

    Formation of 2-(4-ethylphenoxy)acetyl chloride: The 4-ethylphenoxyacetic acid is converted to its corresponding acyl chloride using thionyl chloride.

    Coupling with quinoline-8-amine: Finally, the 2-(4-ethylphenoxy)acetyl chloride is reacted with quinoline-8-amine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-(quinolin-8-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-ethylphenoxyacetic acid derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(quinolin-8-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the phenoxy group can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)-N-(quinolin-8-yl)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    2-(4-chlorophenoxy)-N-(quinolin-8-yl)acetamide: Similar structure but with a chlorine atom instead of an ethyl group.

    2-(4-phenoxy)-N-(quinolin-8-yl)acetamide: Lacks the ethyl group on the phenoxy ring.

Uniqueness

2-(4-ethylphenoxy)-N-(quinolin-8-yl)acetamide is unique due to the presence of the ethyl group, which can influence its hydrophobicity and interaction with biological targets, potentially leading to different biological activities compared to its analogs.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-quinolin-8-ylacetamide

InChI

InChI=1S/C19H18N2O2/c1-2-14-8-10-16(11-9-14)23-13-18(22)21-17-7-3-5-15-6-4-12-20-19(15)17/h3-12H,2,13H2,1H3,(H,21,22)

InChI Key

CCJSOHYEJCKCDF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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